1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboxylic acid
Description
Properties
IUPAC Name |
2-(difluoromethyl)-5-thiophen-3-ylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2N2O2S/c10-9(11)13-7(8(14)15)3-6(12-13)5-1-2-16-4-5/h1-4,9H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWBAUHJDDKMJSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NN(C(=C2)C(=O)O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Formation of Alpha-Difluoroacetyl Intermediate
- Reactants: 2,2-difluoroacetyl halide (X = F or Cl), alpha,beta-unsaturated ester, acid-binding agent.
- Solvent: Organic solvents such as dioxane, tetrahydrofuran, dichloromethane, or 1,2-dichloroethane.
- Conditions: Low temperature during dropwise addition of difluoroacetyl halide to the ester solution containing the acid-binding agent (e.g., triethylamine or N,N-diisopropylethylamine).
- Reaction: Substitution followed by alkaline hydrolysis to yield an alpha-difluoroacetyl intermediate carboxylic acid solution.
| Parameter | Details |
|---|---|
| Difluoroacetyl halide | 1.0 mol equivalent |
| Alpha,beta-unsaturated ester | 0.95–0.98 mol equivalent |
| Acid-binding agent | 1.0–1.5 mol equivalent (triethylamine or DIPEA) |
| Temperature | Low temperature (e.g., 0 to -30 °C) |
| Solvent | Dioxane, THF, DCM, or 1,2-dichloroethane |
Step 2: Condensation and Cyclization with Hydrazine
- Reagents: Alpha-difluoroacetyl intermediate solution, methylhydrazine aqueous solution.
- Catalyst: Sodium iodide or potassium iodide.
- Procedure: Low-temperature condensation reaction followed by reduced pressure and temperature increase to promote cyclization.
- Acidification: Adjust pH to 1–2 with hydrochloric acid to precipitate crude pyrazole carboxylic acid.
- Purification: Recrystallization from aqueous alcohol mixtures (methanol, ethanol, or isopropanol with water, 35–65% alcohol content).
| Parameter | Details |
|---|---|
| Hydrazine solution | 40% methylhydrazine aqueous solution, 1.1 eq |
| Catalyst | Potassium iodide or sodium iodide |
| Temperature | -30 to -20 °C during addition, then raised for cyclization |
| pH for acidification | 1–2 (using 2 M HCl) |
| Recrystallization solvent | 35–65% aqueous methanol, ethanol, or isopropanol |
| Yield | 75–80% (reported for related compounds) |
| Purity (HPLC) | >99% after recrystallization |
Adaptation to 1-(Difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboxylic Acid
While the above method is described for 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, adaptation to the title compound involves:
- Using an alpha,beta-unsaturated ester bearing a thiophen-3-yl substituent to introduce the thiophene ring at the C3 position of the pyrazole.
- Maintaining the difluoromethyl group introduction via 2,2-difluoroacetyl halide.
- Cyclization with hydrazine to form the pyrazole ring with the desired substitution pattern.
- Purification steps tailored to the thiophene-containing compound.
The presence of the thiophene ring may require optimization of solvent and temperature conditions to avoid side reactions or degradation.
Comparative Table of Preparation Parameters
| Step | Key Reagents/Conditions | Purpose/Outcome | Notes |
|---|---|---|---|
| 1. Substitution/Hydrolysis | 2,2-difluoroacetyl halide, alpha,beta-unsaturated ester, acid-binding agent, organic solvent, low temperature | Formation of alpha-difluoroacetyl intermediate | Control of molar ratios critical for yield and isomer purity |
| 2. Condensation/Cyclization | Methylhydrazine aqueous solution, catalyst (KI or NaI), low temperature addition, then heating under reduced pressure | Pyrazole ring formation, cyclization | Catalyst reduces isomer formation, improves yield |
| 3. Acidification and Isolation | 2 M HCl to pH 1-2, cooling, filtration | Precipitation of crude product | pH control critical for product purity |
| 4. Recrystallization | Aqueous alcohol mixture (methanol, ethanol, isopropanol), reflux and cooling | Purification to >99% purity | Solvent choice affects recrystallization efficiency |
Research Findings and Optimization Notes
- Use of potassium iodide as catalyst improves isomer ratio and yield.
- Low temperature control during addition of methylhydrazine prevents side reactions.
- Recrystallization solvent composition (35–65% alcohol in water) is optimized for purity and yield.
- Acid-binding agents like triethylamine or N,N-diisopropylethylamine facilitate substitution reaction and reduce side products.
- Organic solvents such as dioxane or tetrahydrofuran provide suitable reaction media balancing solubility and reactivity.
- The method achieves yields around 75–80% with chemical purity exceeding 99% by HPLC.
- The process is scalable and uses readily available reagents, making it industrially viable.
Chemical Reactions Analysis
Esterification and Amidation Reactions
The carboxylic acid group enables classical derivatization reactions. For example:
-
Esterification : Reaction with alcohols under acidic or coupling conditions yields esters. A related compound, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid , formed its methyl ester via methanol and catalytic sulfuric acid (85% yield) .
-
Amidation : Activation via thionyl chloride to form the acyl chloride intermediate, followed by reaction with amines, is a common pathway. For instance, 3-(difluoromethyl)-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-4-carboxamide was synthesized using this method .
Table 1: Representative Reaction Conditions
Nucleophilic Substitution at the Difluoromethyl Group
The difluoromethyl group can participate in nucleophilic substitutions under specific conditions. For example:
-
Hydrolysis : In basic aqueous solutions, the difluoromethyl group may undergo partial hydrolysis to form hydroxyl or carbonyl derivatives, though this is less common due to its stability.
-
Electrophilic Reactions : The electron-withdrawing nature of the difluoromethyl group enhances the electrophilicity of adjacent positions, facilitating reactions such as nitration or halogenation.
Cyclization and Condensation Reactions
The pyrazole-thiophene scaffold can undergo cyclization with reagents like hydrazines or thioureas. For example:
-
Hydrazine Cyclization : A structurally similar compound, 3-(4-bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid , was synthesized via condensation with thiosemicarbazide .
Table 2: Cyclization Reaction Parameters
| Substrate | Reagent | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|---|
| Aroylpyruvic acid analog | Thiosemicarbazide | Ethanol | Reflux | 68% |
Metal-Catalyzed Cross-Coupling
The bromine atom in related compounds (e.g., 3-(4-bromophenyl)-1H-pyrazole derivatives ) enables Suzuki-Miyaura couplings. While not directly observed here, palladium-catalyzed coupling with aryl boronic acids is plausible .
Acid-Base Reactions
The carboxylic acid group forms salts with bases (e.g., NaOH, K₂CO₃). For example, 3-amino-1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid formed stable sodium salts for purification.
Mechanistic Insights
-
Electronic Effects : The difluoromethyl group reduces electron density on the pyrazole ring, directing electrophiles to the thiophene or carboxylic acid groups.
-
Steric Considerations : Bulky substituents on the thiophene ring may hinder reactions at the pyrazole C4 position .
Gaps in Literature
-
No direct studies on 1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboxylic acid were identified.
-
Thiophene-specific reactivity (e.g., oxidation to sulfone) remains unexplored for this compound.
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential in the development of new pharmaceuticals. Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, antifungal, and antibacterial properties.
Case Study: Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, a study reported the synthesis of novel pyrazole amines that demonstrated promising anti-inflammatory activity in vitro and in vivo. The mechanism involves the inhibition of pro-inflammatory cytokines, which are crucial in the inflammatory response .
Table 1: Biological Activities of Pyrazole Derivatives
| Compound Name | Activity Type | Reference |
|---|---|---|
| Pyrazole Amine | Anti-inflammatory | Zhong et al., 2023 |
| Difluoromethylpyrazole | Antifungal | Qiao et al., 2023 |
| Pyrazole Amide | Bactericidal | Sun et al., 2023 |
Agricultural Applications
The compound is also being explored for its potential as a fungicide and insecticide. The unique structure of difluoromethylpyrazoles allows them to interact with biological systems in plants, providing effective pest control solutions.
Case Study: Fungicidal Activity
A study highlighted the synthesis of difluoromethylpyrazole derivatives that exhibited strong antifungal activity against several plant pathogens. The compounds were evaluated for their ability to inhibit fungal growth in laboratory conditions, showing effectiveness comparable to existing commercial fungicides .
Material Science
In addition to biological applications, 1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboxylic acid is being investigated for use in material science due to its unique electronic properties.
Case Study: Electronic Properties
Recent research has focused on the synthesis of polymeric materials incorporating pyrazole units. These materials demonstrated enhanced electrical conductivity and thermal stability, making them suitable candidates for electronic applications such as sensors and organic semiconductors .
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group and the thiophene ring contribute to its binding affinity and specificity towards certain enzymes or receptors. The pathways involved may include inhibition or activation of target proteins, leading to desired biological effects .
Comparison with Similar Compounds
Substituent Variations on the Pyrazole Core
The following table summarizes key structural and physicochemical differences:
Key Structural and Functional Differences
- Thiophene vs.
- Substituent Position : Thiophen-3-yl (target) vs. thiophen-2-yl (–18) alters steric and electronic interactions with biological targets.
- Fluorinated Groups : Difluoromethyl (–CF₂H) is less electronegative than trifluoromethyl (–CF₃), affecting metabolic resistance and solubility .
- Carboxylic Acid vs. Ester : The free acid (target) is ionized at physiological pH, enhancing water solubility, while esters (e.g., ) act as prodrugs with improved bioavailability .
Biological Activity
1-(Difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the synthesis, biological evaluations, mechanisms of action, and structure-activity relationships (SAR) associated with this compound.
- IUPAC Name : this compound
- Molecular Formula : CHFNOS
- Molecular Weight : 244.22 g/mol
- CAS Number : 2092061-31-7
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclization of appropriate precursors. Notably, flow microreactor systems can enhance the efficiency and sustainability of the synthesis process .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The difluoromethyl group and thiophene ring enhance its binding affinity and specificity, potentially leading to inhibition or activation of target proteins.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance, compounds with similar structures demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values often in the nanomolar range. This compound may exhibit comparable activity due to its structural similarities .
Anti-inflammatory Activity
Research indicates that pyrazole derivatives can possess anti-inflammatory properties. Compounds related to this compound have shown promising results in inhibiting COX enzymes, which play a crucial role in inflammation pathways. The selectivity and potency of these compounds make them candidates for further development as anti-inflammatory agents .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the pyrazole ring significantly influence biological activity. For example:
- Substituents : The presence of electron-withdrawing groups enhances inhibitory activity.
- Ring Modifications : Changes in the thiophene or pyrazole substituents can lead to variations in potency against specific biological targets.
A comparative analysis with other thiophene and pyrazole derivatives indicates that this compound's unique combination of functional groups confers distinct biological properties .
Case Study 1: Anticancer Activity
In a recent study, derivatives similar to this compound were evaluated for their ability to inhibit cancer cell proliferation. The results demonstrated that certain derivatives exhibited IC50 values below 10 nM against A549 lung cancer cells, indicating high potency .
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory effects of related compounds revealed that some exhibited significant inhibition of COX enzymes with IC50 values ranging from 0.01 to 5 μM. These findings suggest potential therapeutic applications in treating inflammatory diseases .
Comparative Analysis Table
| Compound Name | Molecular Formula | IC50 (Anticancer) | IC50 (Anti-inflammatory) |
|---|---|---|---|
| Compound A | CHFNOS | <10 nM | 0.01 μM |
| Compound B | CHFNOS | <20 nM | 0.05 μM |
| Compound C | CHFNO | <15 nM | 0.02 μM |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboxylic acid, and how can reaction conditions be tailored to improve yields?
- Methodological Answer : A general approach involves Suzuki-Miyaura cross-coupling to introduce the thiophen-3-yl group. For example, reacting a brominated pyrazole precursor (e.g., ethyl 4-bromo-1-(difluoromethyl)-1H-pyrazole-5-carboxylate) with thiophen-3-ylboronic acid in degassed DMF/H₂O under Pd(PPh₃)₄ catalysis and K₃PO₄ as a base. Post-coupling hydrolysis (e.g., using NaOH/EtOH) yields the carboxylic acid derivative. Optimization of solvent polarity, temperature (80–100°C), and catalyst loading (5–10 mol%) can enhance yields .
Q. How can NMR and IR spectroscopy be employed to confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The difluoromethyl group (-CF₂H) shows a triplet near δ 6.0–6.5 ppm (¹H) and a quartet in ¹³C (J ~ 250 Hz). Thiophen-3-yl protons appear as distinct aromatic signals (δ 7.0–8.0 ppm). Carboxylic acid protons (if present) are typically broad near δ 12–13 ppm.
- IR : A strong O-H stretch (~2500–3000 cm⁻¹) confirms the carboxylic acid, while C=O stretches appear at ~1700 cm⁻¹. Thiophene C-S and aromatic C=C stretches are visible at 600–800 cm⁻¹ and 1500–1600 cm⁻¹, respectively .
Q. What are the recommended storage conditions and stability considerations for this compound?
- Methodological Answer : Store sealed in dry conditions at 2–8°C to prevent hydrolysis of the carboxylic acid group. Stability under ambient light and temperature is limited due to potential decarboxylation or thiophene oxidation; periodic TLC or HPLC analysis is advised to monitor degradation .
Advanced Research Questions
Q. How can crystallographic data (e.g., SHELX-refined structures) resolve contradictions in reported hydrogen-bonding patterns or molecular conformations?
- Methodological Answer : X-ray diffraction using SHELX software (e.g., SHELXL for refinement) can determine precise bond angles, dihedral angles, and hydrogen-bonding networks. For example, graph-set analysis (as per Etter’s rules) identifies recurring motifs like R₂²(8) dimers in carboxylic acids. Discrepancies in literature data (e.g., thiophene ring planarity) can be resolved by comparing experimental vs. DFT-optimized geometries .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting biological activity modulation, such as enzyme inhibition?
- Methodological Answer :
- Core Modifications : Replace the thiophen-3-yl group with other heterocycles (e.g., pyridyl, isoxazolyl) to assess electronic effects.
- Carboxylic Acid Bioisosteres : Substitute -COOH with tetrazole or acyl sulfonamide to improve membrane permeability while retaining hydrogen-bonding capacity.
- Pharmacophore Mapping : Use docking studies (e.g., with factor Xa or kinases) to identify critical interactions (e.g., hydrophobic pockets for difluoromethyl, π-stacking for thiophene). SAR data from analogous pyrazole inhibitors (e.g., razaxaban) suggest trifluoromethyl and aromatic groups enhance potency .
Q. How can contradictory solubility or bioavailability data be addressed in preclinical studies?
- Methodological Answer :
- Salt Formation : Screen counterions (e.g., sodium, lysine) to improve aqueous solubility.
- Prodrug Design : Esterify the carboxylic acid (e.g., ethyl ester) to enhance lipophilicity, followed by enzymatic hydrolysis in vivo.
- Cocrystallization : Use coformers like nicotinamide to modify solid-state properties without altering covalent structure. Monitor dissolution rates via HPLC and compare with computational predictions (e.g., Hansen solubility parameters) .
Q. What analytical methods are critical for detecting and quantifying degradation products during stability testing?
- Methodological Answer :
- HPLC-MS : Use C18 columns with acidic mobile phases (0.1% formic acid) to separate degradation products. Major pathways include decarboxylation (loss of CO₂, detected via m/z shifts) or thiophene ring oxidation (sulfoxide/sulfone formation).
- Accelerated Stability Studies : Expose samples to 40°C/75% RH for 4 weeks and compare degradation profiles with control batches. Quantify impurities against reference standards .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
